N'-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-iodobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological molecules. As a Schiff base, it can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The compound’s antiproliferative effects are thought to be due to its ability to interfere with cellular redox processes and induce oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the pyridine ring can provide additional coordination sites for metal ions, making it a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C13H10IN3O |
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Molecular Weight |
351.14 g/mol |
IUPAC Name |
N-[(E)-(2-iodophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10IN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
TZODGEFBHUVYGF-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)I |
Origin of Product |
United States |
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